3-Amino-2-cyanoacrylamide 3-Amino-2-cyanoacrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14181914
InChI: InChI=1S/C4H5N3O/c5-1-3(2-6)4(7)8/h1H,5H2,(H2,7,8)
SMILES:
Molecular Formula: C4H5N3O
Molecular Weight: 111.10 g/mol

3-Amino-2-cyanoacrylamide

CAS No.:

Cat. No.: VC14181914

Molecular Formula: C4H5N3O

Molecular Weight: 111.10 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-cyanoacrylamide -

Specification

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
IUPAC Name 3-amino-2-cyanoprop-2-enamide
Standard InChI InChI=1S/C4H5N3O/c5-1-3(2-6)4(7)8/h1H,5H2,(H2,7,8)
Standard InChI Key FRBZBJHKHSVFNK-UHFFFAOYSA-N
Canonical SMILES C(=C(C#N)C(=O)N)N

Introduction

Structural and Physicochemical Properties

3-Amino-2-cyanoacrylamide is characterized by the molecular formula C₄H₅N₃O and an IUPAC name of 3-amino-2-cyanoprop-2-enamide. Its structure features a conjugated system with a cyano group (-C≡N) at the α-position and an amide group (-CONH₂) at the β-position relative to the amino group (-NH₂). This arrangement facilitates resonance stabilization, enhancing its reactivity in nucleophilic addition and cyclization reactions .

Key Physicochemical Parameters

PropertyValueSource
Molecular Weight111.10 g/mol
IUPAC Name3-amino-2-cyanoprop-2-enamide
Canonical SMILESC(=C(C#N)C(=O)N)N
InChI KeyFRBZBJHKHSVFNK-UHFFFAOYSA-N
Melting Point185–186°C
SolubilityModerate in polar solvents

The compound’s crystalline form, as reported in patent US3694484A, exhibits a melting point of 185–186°C, with moderate solubility in water and lower alcohols such as methanol and ethanol . Its stability under acidic conditions makes it suitable for multi-step syntheses, though degradation can occur at temperatures exceeding 200°C.

Synthesis Methodologies and Optimization

The synthesis of 3-amino-2-cyanoacrylamide has evolved significantly since its initial discovery, with modern protocols emphasizing efficiency and minimal byproduct formation.

Conventional Synthesis Route

The primary method involves the reaction of formamidine (H₂N-CH₂-NH₂) with cyanoacetamide (NC-CH₂-CONH₂) under controlled conditions. Key parameters include:

  • Temperature: 5–30°C to prevent side reactions .

  • Solvent: Water or lower alcohols (methanol, ethanol) .

  • Molar Ratio: Equimolar amounts of reactants to maximize yield .

This exothermic reaction proceeds via an ionic mechanism, as evidenced by its low activation energy and rapid progression in aqueous media . The product precipitates as a crystalline solid, achieving yields of 77.5% under optimized conditions .

Comparative Analysis of Solvent Systems

SolventReaction RateYield (%)Purity (%)
WaterFast7598
MethanolModerate77.599
EthanolSlow7097

Data from US3694484A indicate that methanol balances reaction speed and product quality, making it the preferred solvent for industrial-scale production . Post-synthesis purification often involves recrystallization from sodium hydroxide and hydrochloric acid solutions to achieve pharmaceutical-grade purity (>99%) .

Pharmaceutical Applications: Role in Allopurinol Production

3-Amino-2-cyanoacrylamide serves as a pivotal intermediate in synthesizing Allopurinol (C₅H₄N₄O), a xanthine oxidase inhibitor. The synthesis pathway involves two key steps:

Stepwise Reaction Mechanism

  • Formation of 3-Amino-pyrazole-4-carboxamide:
    Reacting 3-amino-2-cyanoacrylamide with hydrazine (N₂H₄) at 70–80°C yields 3-amino-pyrazole-4-carboxamide sulfate, a precursor to Allopurinol .

    C₄H₅N₃O + N₂H₄ → C₄H₆N₄O + H₂O\text{C₄H₅N₃O + N₂H₄ → C₄H₆N₄O + H₂O}
  • Cyclization with Formamide:
    Heating the pyrazole derivative with formamide (HCONH₂) induces cyclization, forming Allopurinol .

Challenges in Industrial-Scale Production

Despite optimized protocols, several challenges persist:

Byproduct Formation

Residual solvents or incomplete reactions can generate cyanamide derivatives, necessitating rigorous purification. For example, ethyl 3-amino-2-cyanoacrylate (C₆H₈N₂O₂), a structurally similar compound, has been identified as a byproduct in non-aqueous systems .

Thermal Instability

Decomposition above 200°C limits high-temperature applications, requiring precise thermal management during storage and processing .

Recent Developments and Future Directions

Future research may focus on:

  • Green Chemistry Approaches: Substituting traditional solvents with ionic liquids to enhance sustainability.

  • Continuous Flow Synthesis: Improving yield and consistency through automated systems.

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